Peak Catalytic Activity in Rh-Catalyzed Oxidative Carbonylation of Toluene – CDFA Outperforms Trifluoroacetic, Trichloroacetic, and Acetic Acid Ligands
In a systematic head-to-head comparison of acid additives for Rh(III)-catalyzed oxidative carbonylation of toluene to p-toluic acid, chlorodifluoroacetic acid (CClF2COOH) produced the highest peak catalyst activity among nine tested acids, including trifluoroacetic acid (CF3COOH), trichloroacetic acid (CCl3COOH), dichloroacetic acid (CCl2HCOOH), monochloroacetic acid (CClH2COOH), pentafluoropropionic acid (CF3CF2COOH), methanesulfonic acid (CH3SO3H), acetic acid (CH3COOH), and trifluoromethanesulfonic acid (CF3SO2OH) . Activity decreased monotonically for acids both more acidic (lower pKa) and less acidic (higher pKa) than CClF2COOH, indicating that the acid strength of CDFA (pKa ≈ 0.46) provides an optimal balance between toluene coordination and C–H bond activation steps, as confirmed by DFT calculations .
| Evidence Dimension | Relative catalyst activity (peak rate of p-toluic acid formation) |
|---|---|
| Target Compound Data | Highest peak activity among nine acids tested (CClF2COOH) |
| Comparator Or Baseline | Trifluoroacetic acid (CF3COOH, pKa ≈ 0.23), trichloroacetic acid (CCl3COOH, pKa ≈ 0.66), acetic acid (CH3COOH, pKa ≈ 4.76), and five other acids – all showed lower activity |
| Quantified Difference | CClF2COOH > all other acids; activity decreased monotonically as pKa deviated above or below the CClF2COOH optimum (qualitative ranking, specific rate values not reported in available abstract) |
| Conditions | Rh(acac)3 catalyst, NH4VO3 co-catalyst, O2/CO pressure, 353 K, 4 h, toluene substrate |
Why This Matters
CDFA uniquely maximizes catalytic throughput for this industrially relevant C–H functionalization, making it the only viable acid additive if this reaction class is the target application.
- [1] Behn, A.; Zakzeski, J.; Head-Gordon, M.; Bell, A. T. Effects of Ligand Composition On the Activity of Rh(III) for the Oxidative Carbonylation of Toluene to p-Toluic Acid. AIChE Annual Meeting 2009, Abstract 157462. View Source
